Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate)
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Overview
Description
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with azo groups and acetamidobenzoate moieties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) typically involves multiple steps, including the formation of the biphenyl core, azo coupling reactions, and the introduction of acetamidobenzoate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the azo groups, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) can be compared with other similar compounds, such as:
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-sulfonatobenzoate): Similar structure but with sulfonate groups instead of acetamidobenzoate.
Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-carboxybenzoate): Contains carboxybenzoate groups instead of acetamidobenzoate.
Properties
CAS No. |
94160-40-4 |
---|---|
Molecular Formula |
C40H36N8Na2O10 |
Molecular Weight |
834.7 g/mol |
IUPAC Name |
disodium;5-acetamido-2-[[(Z)-1-[4-[4-[[(Z)-2-[(4-acetamido-2-carboxylatophenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C40H38N8O10.2Na/c1-19-15-25(7-11-31(19)43-37(53)35(21(3)49)47-45-33-13-9-27(41-23(5)51)17-29(33)39(55)56)26-8-12-32(20(2)16-26)44-38(54)36(22(4)50)48-46-34-14-10-28(42-24(6)52)18-30(34)40(57)58;;/h7-18,49-50H,1-6H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,55,56)(H,57,58);;/q;2*+1/p-2/b35-21-,36-22-,47-45?,48-46?;; |
InChI Key |
JOYUVPGQDKDQKR-GNCNVLEESA-L |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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